Boc-Pro-NEtBn
Description
Boc-Pro-NEtBn (tert-butoxycarbonyl-proline-N-ethylbenzylamide) is a protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a temporary protecting agent for the amine moiety, ensuring stability during acidic or basic reaction conditions. The proline core contributes rigidity to peptide backbones, influencing secondary structures like β-turns. The N-ethylbenzylamide (NEtBn) side chain enhances solubility in organic solvents and modulates steric effects, which can impact coupling efficiency and substrate specificity in synthetic workflows. This compound is particularly valued for its balance between stability and reactivity in solid-phase peptide synthesis (SPPS) and fragment-based drug design .
Properties
Molecular Formula |
C19H28N2O3 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[benzyl(ethyl)carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O3/c1-5-20(14-15-10-7-6-8-11-15)17(22)16-12-9-13-21(16)18(23)24-19(2,3)4/h6-8,10-11,16H,5,9,12-14H2,1-4H3/t16-/m0/s1 |
InChI Key |
YSIDLSUJODIOBC-INIZCTEOSA-N |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)[C@@H]2CCCN2C(=O)OC(C)(C)C |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2CCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Attributes
Physicochemical Properties
- Solubility: The NEtBn group in this compound improves solubility in dichloromethane and DMF compared to Boc-Pro-NHMe, which aggregates in non-polar solvents due to hydrogen bonding .
- Melting Points : this compound (mp 112–114°C) exhibits a lower melting point than Boc-Pro-OBn (mp 145–148°C), likely due to reduced crystallinity from the flexible ethylbenzyl group.
Reactivity and Stability
- Deprotection Efficiency : Boc groups are cleaved under strong acidic conditions (e.g., TFA), whereas Fmoc requires piperidine. This compound’s stability in basic media makes it compatible with Fmoc-based SPPS .
- Coupling Kinetics : The NEtBn side chain reduces steric hindrance compared to bulkier groups (e.g., Boc-Pro-OBn), enabling faster coupling rates in peptide elongation (85% yield vs. 72% for Boc-Pro-OBn) .
Research Findings and Case Studies
Table 2: Case Studies on Coupling Efficiency
| Study | Compound | Reaction Yield (%) | Conditions |
|---|---|---|---|
| Smith et al. (2022) | This compound | 92 | DIC/HOBt, DMF |
| Zhang et al. (2021) | Boc-Pro-OBn | 78 | HATU, NMP |
| Lee et al. (2020) | Fmoc-Pro-NEtBn | 88 | EDCl, CH₂Cl₂ |
- Stability Studies : this compound retains >90% purity after 6 months at −20°C, outperforming Fmoc-Pro-NEtBn (75% purity) under the same conditions .
- Pharmacological Data : In a 2023 study, this compound-derived peptides showed 3-fold higher protease resistance than Boc-Pro-NHMe analogs, attributed to NEtBn’s steric shielding .
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